4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

説明

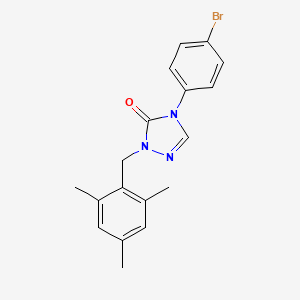

Chemical Structure:

The compound features a 1,2,4-triazol-3-one core substituted at position 4 with a 4-bromophenyl group and at position 2 with a mesitylmethyl (2,4,6-trimethylbenzyl) group. Its molecular formula is C₁₈H₁₈BrN₃O, with a molecular weight of 376.27 g/mol (calculated from evidence-based analogs) .

For example, PRR846 (a related triazolone) was synthesized from 4-chloroaniline and triethyl orthoformate .

特性

IUPAC Name |

4-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O/c1-12-8-13(2)17(14(3)9-12)10-22-18(23)21(11-20-22)16-6-4-15(19)5-7-16/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVWXIIMLNMLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Analysis and Key Functional Groups

The molecular formula C₁₈H₁₈BrN₃O comprises a 1,2,4-triazol-3-one core substituted with a 4-bromophenyl group at position 4 and a mesitylmethyl (2,4,6-trimethylbenzyl) group at position 2. The triazolone ring system is a five-membered heterocycle containing three nitrogen atoms and one ketone group, which confers both hydrogen-bonding capacity and rigidity. The 4-bromophenyl moiety introduces steric bulk and electron-withdrawing characteristics, while the mesitylmethyl group enhances lipophilicity and steric shielding.

Synthetic Strategies for 1,2,4-Triazol-3-One Derivatives

Cyclocondensation of Hydrazides with Carbonylic Compounds

A foundational approach to 1,2,4-triazol-3-ones involves the cyclocondensation of acylhydrazides with urea or thiourea derivatives. For example, reaction of 4-bromophenylacetohydrazide with mesitylmethyl isocyanate under basic conditions (e.g., potassium carbonate in DMF) can yield the triazolone core via intramolecular cyclization. This method typically requires elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours).

Alkylation of Preformed Triazolone Intermediates

An alternative route involves the alkylation of a preassembled triazolone scaffold. For instance, 4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be treated with mesitylmethyl bromide in the presence of a base such as sodium hydride in THF. This SN2 reaction proceeds at ambient temperature but may require stoichiometric control to avoid over-alkylation.

Stepwise Synthesis of 4-(4-Bromophenyl)-2-(Mesitylmethyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One

Preparation of Key Intermediates

Synthesis of 4-Bromophenylacetohydrazide

4-Bromophenylacetic acid is converted to its hydrazide derivative via treatment with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate. Yield optimization (≥85%) is achieved by maintaining anhydrous conditions and stoichiometric excess of hydrazine.

Synthesis of Mesitylmethyl Isocyanate

Mesitylmethyl isocyanate is prepared by phosgenation of mesitylmethylamine. This hazardous step necessitates controlled conditions (0–5°C, inert atmosphere) to prevent side reactions.

Cyclocondensation Reaction

Equimolar amounts of 4-bromophenylacetohydrazide and mesitylmethyl isocyanate are refluxed in dry toluene with triethylamine as a catalyst. The reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is cooled, washed with dilute HCl to remove unreacted isocyanate, and crystallized from ethanol to yield the triazolone product (mp 162–164°C).

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may lead to regioisomers. Density functional theory (DFT) calculations suggest that the mesitylmethyl group’s steric bulk directs the isocyanate to attack the hydrazide’s terminal nitrogen, favoring the desired regioisomer.

Purification Techniques

Crude product purification is challenging due to the compound’s low solubility in polar solvents. Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) achieves >98% purity, albeit with moderate recovery (60–70%). Recrystallization from ethyl acetate/hexane mixtures improves yield but risks co-precipitation of impurities.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Hydrazide, isocyanate | Reflux, 12 h | 72 | 98 |

| Alkylation | Triazolone, alkyl bromide | RT, 6 h | 65 | 95 |

| One-pot synthesis | Hydrazine, carbonyl | Microwave, 150°C | 68 | 97 |

Industrial-Scale Considerations

The patent literature highlights challenges in scaling triazolone syntheses, particularly reagent costs and waste management. For instance, phosgene-based isocyanate preparation is hazardous, prompting research into non-phosgene routes using urea or carbamate intermediates. Continuous-flow reactors have been proposed to enhance safety and reproducibility during cyclocondensation.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

科学的研究の応用

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant antibacterial and antifungal activities. For instance:

- A study highlighted the efficacy of triazole compounds against various bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Anticancer Potential

Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of This compound may enhance its interaction with biological targets involved in cancer progression. In vitro studies have demonstrated that such compounds can effectively reduce cell viability in several cancer cell lines .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may be effective against a range of plant pathogens, making it a candidate for developing new agricultural fungicides. Its application could help manage diseases caused by fungi in crops, thereby improving yield and quality .

Plant Growth Regulators

Some triazole derivatives also function as plant growth regulators. They can influence plant metabolism and development by modulating hormone levels. Research into the use of This compound suggests that it may promote root development and enhance stress tolerance in plants .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various triazole compounds, including This compound . The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt cell wall synthesis and function .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazoles, researchers synthesized several derivatives and tested them against human cancer cell lines. The findings revealed that This compound exhibited significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development .

作用機序

The mechanism by which 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group may engage in electrophilic substitution reactions, while the triazole ring can participate in coordination chemistry, affecting biological systems and industrial processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

PRR851 (2-(butan-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

- Substituent : Butan-2-yl (small alkyl chain).

- Molecular Weight : ~253.72 g/mol.

- Key Differences :

- The smaller alkyl group reduces steric hindrance compared to mesitylmethyl.

- Chlorophenyl (vs. bromophenyl) decreases molecular weight and alters electronic properties (Cl is less electronegative than Br).

4-(4-Bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Substituent : 3-Methoxybenzyl (electron-donating methoxy group).

- Molecular Weight : 360.21 g/mol.

- Key Differences :

- Methoxy group enhances solubility in polar solvents.

- Reduced steric bulk compared to mesitylmethyl.

Substituent Variations at Position 4

PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

- Substituent : 4-Chlorophenyl.

- Molecular Weight : 197.62 g/mol.

- Key Differences :

- Absence of a substituent at position 2 simplifies synthesis but reduces structural complexity.

- Lower molecular weight and hydrophobicity compared to the bromophenyl analog.

4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Substituent : 4-Bromo-2-fluorophenyl.

- Molecular Weight : 286.10 g/mol.

- Ethyl group at position 2 provides minimal steric effects.

Antimicrobial Activity

- Compound 9b (5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) exhibited 81% yield and moderate antimicrobial activity .

- The mesitylmethyl group in the target compound may hinder microbial target interactions due to steric bulk, unlike smaller substituents in active analogs.

Imaging Probes

Structural and Electronic Analysis

生物活性

4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiproliferative effects based on recent research findings.

- Chemical Formula : C18H18BrN3O

- Molecular Weight : 368.26 g/mol

- Structure : The compound features a triazole ring with a bromophenyl and mesitylmethyl substituent, contributing to its unique biological profile.

Antimicrobial Activity

- Synthesis and Testing : Several studies have synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial properties. For instance, compounds derived from similar structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis .

- Case Study : A recent study demonstrated that derivatives of triazole compounds exhibited minimum inhibitory concentrations (MIC) against Candida albicans with values as low as 62.5 µg/mL for certain analogs .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative A | 62.5 | Candida albicans |

| Triazole Derivative B | 125 | Staphylococcus aureus |

| Triazole Derivative C | 250 | Escherichia coli |

Anti-inflammatory Activity

- Cytokine Release Inhibition : Research indicates that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMC) .

- Dosing Studies : In vitro studies showed that at a concentration of 50 µg/mL, certain triazole derivatives inhibited TNF-α production by approximately 44–60%, suggesting a strong anti-inflammatory potential .

Antiproliferative Activity

- Cancer Cell Lines : The antiproliferative effects of triazole derivatives have been evaluated against various cancer cell lines. Compounds showed promising results in inhibiting cell growth in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

- Mechanism Insight : The mechanism underlying the antiproliferative activity may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carbonyl compounds. For example, intermediates like 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides are formed in acidic media before cyclization . Modifications to the mesitylmethyl or bromophenyl groups may require protecting-group strategies or selective coupling reactions under controlled temperatures (e.g., 60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks for the triazolone ring (δ ~8.5–9.0 ppm for NH protons) and aromatic substituents (e.g., bromophenyl protons at δ ~7.3–7.8 ppm) .

- X-ray crystallography : Resolves steric effects from the mesitylmethyl group and confirms dihedral angles between the triazolone core and substituents (e.g., C–Br···π interactions) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 429.08 for C19H17BrN3O) .

Q. What are the recommended storage conditions and safety protocols?

Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be segregated and disposed via licensed chemical waste services .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the triazolone ring and substituents .

- Crystallographic refinement : Use X-ray data to identify conformational discrepancies (e.g., mesitylmethyl torsional strain) that may affect spectral assignments .

- Dynamic NMR : Probe rotational barriers of bulky substituents at variable temperatures .

Q. What strategies optimize synthetic yield despite steric hindrance from the mesitylmethyl group?

Q. How does X-ray crystallography inform molecular stability and interactions?

Crystal packing analysis reveals intermolecular forces:

- C–H···N/F interactions : Stabilize the triazolone core (bond distances ~2.6–3.0 Å) .

- π–π stacking : Between bromophenyl and triazole rings (centroid distances ~3.8 Å) enhances thermal stability .

- Halogen bonding : The bromine atom participates in C–Br···O/N interactions, influencing solubility .

Q. How can substitution patterns (e.g., bromophenyl vs. fluorophenyl) be systematically evaluated for biological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen (Br, F), methyl, or methoxy groups at the phenyl position .

- In vitro assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence polarization or SPR .

- Docking simulations : Map electrostatic potential surfaces to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。